Imidafenacin is classified as an antimuscarinic agent, specifically targeting muscarinic acetylcholine receptors. It is particularly effective in reducing the frequency of urination by inhibiting the contraction of the bladder's detrusor muscle. The compound was developed by Kyorin Pharmaceutical Co., Ltd., located in Tokyo, Japan .
The synthesis of imidafenacin has evolved through various methods, with notable advancements aimed at improving yield and efficiency.
Imidafenacin's molecular formula is , with a molecular weight of approximately 288.38 g/mol. The structure consists of:
The compound exhibits specific structural features that facilitate its interaction with muscarinic receptors, enhancing its efficacy as an antimuscarinic agent.
Imidafenacin participates in several chemical reactions during its synthesis:
These reactions are crucial for optimizing yield and ensuring the production of high-purity imidafenacin suitable for clinical use.
Imidafenacin functions primarily by antagonizing muscarinic acetylcholine receptors—specifically M1, M2, and M3 subtypes—with varying affinities:
By blocking these receptors, imidafenacin effectively reduces detrusor muscle contractions and urinary frequency .
Imidafenacin exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for pharmaceutical applications.
Imidafenacin is primarily used in the treatment of overactive bladder syndrome (OAB). Its applications include:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3